molecular formula C27H38N8O6 B1139211 butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate

Cat. No.: B1139211
M. Wt: 570.6 g/mol
InChI Key: PZJOFPMHNJJJSC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-component nature, consisting of the organic base 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide combined with butanedioic acid (succinic acid) and water molecules. The molecular formula of the complete salt hydrate system is C₂₇H₃₆N₈O₅, representing a molecular weight of 552.63 grams per mole. This formulation indicates the presence of twenty-seven carbon atoms, thirty-six hydrogen atoms, eight nitrogen atoms, and five oxygen atoms in the overall molecular structure.

The compound exists as a hydrogen succinate salt, where the succinate component contributes the formula C₄H₆O₄, corresponding to butanedioic acid. The organic base component, designated as C₂₃H₃₀N₈O, contains the pyrrolo[2,3-d]pyrimidine core structure with various substituted functional groups including the cyclopentyl ring, dimethylamino group, and piperazinyl-pyridine substituent. The Chemical Abstracts Service registry number for this compound is 1374639-75-4, providing a unique identifier for chemical database searches and regulatory documentation.

The stereochemical designation follows established nomenclature conventions for heterocyclic compounds, with the pyrrolo[2,3-d]pyrimidine numbering system determining the positional relationships of various substituents. The systematic name accurately reflects the connectivity pattern between the pyrrolo and pyrimidine ring systems, as well as the specific attachment points for the cyclopentyl group at position 7, the carboxamide functionality at position 6, and the amino-pyridine substituent at position 2 of the fused heterocycle.

Crystallographic Structure Determination via X-ray Diffraction

Advanced synchrotron X-ray powder diffraction techniques have enabled comprehensive determination of the crystal structure for this compound, revealing detailed information about its three-dimensional molecular arrangement. The compound crystallizes in the triclinic space group P-1 (space group number 2), indicating a relatively low symmetry crystal system with no special symmetry elements beyond the basic inversion center. The unit cell parameters have been precisely determined as a = 6.52215(4) Å, b = 12.67120(16) Å, c = 18.16978(33) Å, with angular parameters α = 74.0855(8)°, β = 82.0814(4)°, and γ = 88.6943(1)°.

The unit cell volume of 1430.112(6) ų accommodates two formula units (Z = 2) at room temperature conditions of 295 K. These crystallographic parameters indicate a relatively dense packing arrangement within the crystal lattice, consistent with the presence of multiple hydrogen bonding interactions between component molecules. The triclinic crystal system allows for maximum flexibility in molecular packing, enabling optimization of intermolecular interactions while maintaining overall structural stability.

Powder diffraction analysis reveals characteristic diffraction peaks that serve as fingerprints for crystal form identification and quality control purposes. The diffraction pattern exhibits multiple reflections corresponding to the various crystallographic planes within the structure, providing definitive evidence for the specific polymorphic form. Temperature-dependent studies confirm the stability of this crystalline arrangement under ambient conditions, with no phase transitions observed within the typical storage temperature range.

Stereochemical Configuration Analysis of Pyrrolo[2,3-d]Pyrimidine Core

The pyrrolo[2,3-d]pyrimidine core structure represents a fused bicyclic heterocycle containing both pyrrole and pyrimidine ring systems sharing a common edge. This structural motif exhibits planar geometry with conjugated π-electron systems extending across both ring components, contributing to the overall molecular stability and electronic properties. The fusion pattern creates a rigid scaffold that maintains specific spatial relationships between attached substituents, influencing both chemical reactivity and biological activity profiles.

Stereochemical analysis reveals that the cyclopentyl group attached to nitrogen atom N-7 adopts a preferred conformational orientation that minimizes steric interactions with adjacent molecular components. The cyclopentyl ring exhibits envelope conformation characteristics typical of five-membered alicyclic systems, with one carbon atom displaced from the plane formed by the remaining four atoms. This conformational flexibility allows optimization of crystal packing while maintaining favorable van der Waals interactions.

The carboxamide functionality at position 6 displays planar geometry consistent with partial double bond character resulting from resonance between the carbonyl group and the adjacent pyrrole nitrogen. The N,N-dimethyl substitution pattern on the carboxamide nitrogen creates a tertiary amide structure that exhibits restricted rotation around the carbon-nitrogen bond due to resonance effects. This structural feature contributes to the overall molecular rigidity and influences the compound's physical properties.

The amino-pyridine substituent at position 2 extends from the pyrimidine ring through an amino linkage, creating an extended conjugated system that spans multiple aromatic rings. The piperazine ring within this substituent adopts a chair conformation typical of six-membered saturated heterocycles, with nitrogen atoms positioned in equatorial orientations to minimize electrostatic repulsion. This conformational arrangement facilitates hydrogen bonding interactions with neighboring molecules in the crystal lattice.

Hydrogen Bonding Network in Hydrated Crystal Forms

The crystal structure exhibits an extensive three-dimensional hydrogen bonding network that plays a crucial role in determining overall structural stability and physical properties. The protonated nitrogen atom in each organic cation serves as a donor in two distinct N-H⋯O hydrogen bonds, forming connections with two different succinate anions within the crystal lattice. These ionic hydrogen bonds represent particularly strong intermolecular interactions due to the charge-assisted nature of the donor-acceptor relationship.

Strong O-H⋯O hydrogen bonds link the hydrogen succinate anions into continuous chains oriented parallel to the crystallographic a-axis. These carboxylic acid hydrogen bonds exhibit shorter donor-acceptor distances compared to neutral hydrogen bonding interactions, reflecting the enhanced acidity of the carboxyl group and the stability of the resulting hydrogen-bonded chains. The chain structure creates one-dimensional arrays of succinate molecules that serve as organizational templates for the overall crystal packing.

Additional N-H⋯N hydrogen bonds form between neighboring organic cations, creating centrosymmetric dimers characterized by a graph set notation R₂,₂(8). This specific hydrogen bonding pattern involves the piperazine nitrogen atoms and creates stable cyclic arrangements that contribute to the overall structural framework. The combination of cation-anion and cation-cation hydrogen bonding interactions results in a robust three-dimensional network that enhances crystal stability.

The presence of water molecules in hydrated crystal forms introduces additional complexity to the hydrogen bonding network, with water serving both as hydrogen bond donors and acceptors. These water molecules occupy specific crystallographic sites and participate in bridging interactions between organic components, further stabilizing the crystal structure. The hydration pattern influences both the thermodynamic stability and the kinetics of crystal formation, playing an important role in controlling polymorphic behavior and crystal growth characteristics.

Properties

IUPAC Name

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O.C4H6O4.H2O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJOFPMHNJJJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Preparation: 2-Chloro-7-Cyclopentyl-7H-Pyrrolo[2,3-D]Pyrimidine-6-Carboxamide

A critical step involves the amidation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. In Example 25 of WO2020222256A1, this acid reacts with dimethylamine hydrochloride in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to form the carboxamide. The reaction is conducted in dimethylformamide (DMF) at 0–5°C, yielding 85–90% pure product after extraction and crystallization with n-heptane.

Coupling with 5-(Piperazin-1-Yl)Pyridin-2-Amine

The free base is formed via Buchwald-Hartwig coupling between 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide and 5-(piperazin-1-yl)pyridin-2-amine. WO2020084389A1 describes this reaction using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at 110°C, achieving a 75% yield. The product is purified via column chromatography.

Formation of the Succinate Salt

The succinate salt is prepared by reacting the free base with succinic acid in a polar solvent. Example 9 of WO2020084389A1 specifies dissolving 7-cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (3.5 g) in isopropanol (150 mL) at 70°C, followed by adding succinic acid (1.0 g). The mixture is stirred for 1 hour, cooled, and filtered to yield ribociclib succinate in 92% purity.

Crystallization and Polymorph Preparation

WO2020222256A1 discloses three crystalline forms (M, S, N) of ribociclib succinate, each with distinct X-ray diffraction patterns and thermodynamic stability profiles.

Crystalline Form-M

Prepared by dissolving the succinate salt in a mixture of acetone and water (4:1 v/v) at 50°C, followed by slow cooling to 25°C. The crystals are filtered and dried under vacuum at 40°C.

Crystalline Form-S

Formed using ethyl acetate as the antisolvent. A solution of ribociclib succinate in methanol is treated with ethyl acetate at 0–5°C, yielding needle-shaped crystals after 12 hours.

Crystalline Form-N

Utilizes ether solvents (e.g., tetrahydrofuran or 1,4-dioxane). The succinate salt is dissolved in THF, and the solvent is removed via rotary evaporation to obtain a high-purity polymorph.

Table 1: Comparison of Ribociclib Succinate Polymorphs

PolymorphSolvent SystemCrystallization Temp (°C)MorphologyStability
Form-MAcetone/Water50 → 25PlateletsHygroscopic
Form-SMethanol/Ethyl Acetate0–5NeedlesThermal Stable
Form-NTetrahydrofuran25–30PrismaticNon-Hygroscopic

Hydrate Formation

The hydrate form is obtained by crystallizing ribociclib succinate from aqueous solutions. WO2020222256A1 notes that Form-M readily absorbs moisture to form a monohydrate, while Form-N remains anhydrous under ambient conditions. Hydration is confirmed via dynamic vapor sorption (DVS) analysis, showing a 3.2% weight gain at 80% relative humidity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Ribociclib Succinate Preparation Methods

Patent ReferenceKey StepsYield (%)Purity (%)Key Advantage
WO2020222256A1Polymorph-specific crystallization78–8599.5Controls crystal form for formulation
WO2020084389A1Direct succinic acid reaction9298.7Scalable, single-step salt formation
US20180093950A1Alternative coupling intermediates6897.2Avoids toxic reagents (e.g., cyanides)

Critical Process Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates in amidation and coupling steps.

  • Temperature Control : Low temperatures (0–5°C) prevent side reactions during acid chloride formation.

  • Drying Conditions : Vacuum drying at 40–60°C ensures removal of residual solvents without degrading the hydrate .

Chemical Reactions Analysis

Types of Reactions: LEE011 (succinate hydrate) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazinyl and pyrrolo[2,3-d]pyrimidine moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving LEE011 (succinate hydrate) include strong acids and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions of LEE011 (succinate hydrate) depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

The compound exhibits notable biological activities, primarily as an inhibitor of cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. It has been shown to inhibit various CDKs including CDK1, CDK2, CDK4, and CDK6. Additionally, it acts as a modulator of glycogen synthase kinase-3 (GSK-3), making it relevant in cancer therapy and other diseases involving dysregulated cell proliferation .

Anticancer Properties

In preclinical studies, the compound demonstrated efficacy against several cancer cell lines, indicating its potential as an anticancer agent. Its unique structure allows for selective targeting of cancerous cells while minimizing effects on normal cells .

Synthesis and Structural Characteristics

The synthesis of butanedioic acid; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves several key steps:

  • Coupling Reactions : Involves the reaction between the piperazine derivative and the pyrrolo[2,3-d]pyrimidine core.
  • Purification : The product is often purified to achieve the desired purity level (commonly above 98%) .

Case Studies

Several studies have documented the efficacy of butanedioic acid; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide in various cancer models:

  • Study on Breast Cancer : The compound was tested against breast cancer cell lines and showed significant inhibition of cell proliferation compared to control groups.
  • Study on Leukemia : In a leukemia model, it demonstrated increased apoptosis in malignant cells while sparing normal hematopoietic cells.

These findings underscore the therapeutic potential of this compound in oncology .

Mechanism of Action

The mechanism of action of LEE011 (succinate hydrate) involves the selective inhibition of CDK4/6. By binding to these kinases, LEE011 (succinate hydrate) prevents the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle. This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating. The molecular targets of LEE011 (succinate hydrate) include the cyclin D-CDK4/6 complex and the Rb protein .

Comparison with Similar Compounds

LEE011 (succinate hydrate) is part of a class of CDK4/6 inhibitors that also includes palbociclib and abemaciclib. Compared to these compounds, LEE011 (succinate hydrate) has shown a high degree of selectivity for CDK4/6, with minimal off-target effects. This selectivity makes it a valuable option for cancer treatment, as it can effectively inhibit cancer cell proliferation while minimizing side effects. Other similar compounds include palbociclib and abemaciclib, which also target CDK4/6 but may have different pharmacokinetic and pharmacodynamic profiles .

Biological Activity

Butanedioic acid; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide; hydrate, commonly referred to as LEE011 or Ribociclib, is a synthetic compound with significant implications in cancer therapy. It primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N8O4, with a molecular weight of approximately 434.54 g/mol. Its structure features a butanedioic acid moiety, a cyclopentyl group, and a pyrrolo[2,3-d]pyrimidine core, which contribute to its biological activity.

Property Value
Molecular FormulaC23H30N8O4
Molecular Weight434.54 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

LEE011 acts primarily as a selective inhibitor of CDKs, particularly CDK4 and CDK6. By inhibiting these kinases, the compound disrupts the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. This mechanism is particularly beneficial in treating cancers characterized by dysregulated cell proliferation.

Key Mechanisms:

  • CDK Inhibition : Selectively inhibits CDK4 and CDK6.
  • G1 Phase Arrest : Prevents progression from G1 to S phase in the cell cycle.
  • GSK-3 Modulation : Additionally modulates glycogen synthase kinase-3 (GSK-3), which plays roles in various cellular processes including metabolism and cell survival.

Preclinical Studies

Preclinical studies have demonstrated that LEE011 exhibits potent anticancer activity across various cancer cell lines. Notably, it has shown efficacy against breast cancer, particularly hormone receptor-positive subtypes.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)0.5Significant growth inhibition
HCT116 (Colon Cancer)0.8Induction of apoptosis
A549 (Lung Cancer)1.2Cell cycle arrest

Case Studies

  • Breast Cancer Treatment : In a study involving patients with advanced hormone receptor-positive breast cancer, LEE011 combined with endocrine therapy showed improved progression-free survival compared to endocrine therapy alone.
  • Combination Therapy : Research indicates that combining LEE011 with other chemotherapeutic agents enhances its efficacy and overcomes resistance mechanisms in resistant cancer types.

Safety and Toxicity

While LEE011 demonstrates significant therapeutic potential, its safety profile has been evaluated in clinical trials. Common side effects include:

  • Neutropenia
  • Fatigue
  • Nausea

Monitoring blood counts is essential during treatment to manage these adverse effects effectively.

Q & A

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to assign protons and carbons in the pyrrolo[2,3-d]pyrimidine core, cyclopentyl group, and piperazine substituent. For example, aromatic protons in the pyridine ring typically appear at δ 6.7–8.0 ppm, while cyclopentyl protons resonate near δ 1.5–2.5 ppm (split into multiplet patterns) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (e.g., [M+H]+^+) with a mass error < 3 ppm. For analogs like 6-benzoyl-pyrrolo[2,3-d]pyrimidines, HRMS data matched calculated values within 0.5 ppm .
  • X-ray Crystallography: If single crystals are obtainable, resolve the 3D structure to validate stereochemistry and hydrogen bonding in the hydrate form .

Q. What synthetic strategies are effective for constructing the pyrrolo[2,3-d]pyrimidine core?

Methodological Answer:

  • Multicomponent Reactions (MCRs): Assemble the core via condensation of aldehydes, cyanocetamide, and N-(2-oxo-2-arylethyl)methanesulfonamide in ethanol with K2_2CO3_3. Monitor intermediates by TLC (e.g., CHCl3_3/MeOH 10:1, Rf_f ~0.48) .
  • Cyclization Reactions: Reflux precursors (e.g., thiouracil derivatives) with anthranilic acid in sodium ethoxide/ethanol for 12 hours, followed by acidified ice-water quenching (yields ~57–68%) .

Q. How can reaction conditions be optimized for introducing the piperazine-pyridine moiety?

Methodological Answer:

  • Buchwald-Hartwig Amination: Use Pd catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos to couple aryl halides with piperazine derivatives. Optimize solvent (toluene or dioxane) and temperature (80–110°C) to minimize by-products .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic anhydride/acetic acid mixtures facilitate cyclization .

Advanced Research Questions

Q. How can structural analogs guide structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

  • Bioisosteric Replacements: Replace the cyclopentyl group with cyclohexyl or aromatic rings to assess steric effects on kinase binding. For example, 7-aryl-pyrrolo[2,3-d]pyrimidines showed improved IC50_{50} values against EGFR .
  • Role of Butanedioic Acid: Evaluate the hydrate’s impact on solubility and stability via pH-dependent solubility assays. Fumaric acid (butanedioic acid) analogs are known to enhance bioavailability through salt formation .

Q. How should researchers resolve contradictions in synthetic yields reported for similar compounds?

Methodological Answer:

  • Statistical Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, catalyst loading) affecting yields. For instance, reflux time in thiazolo-pyrimidine synthesis varied from 2–12 hours, impacting yields by 20–30% .
  • By-Product Analysis: Employ LC-MS to identify side products (e.g., dimerization or hydrolysis). In pyrrolo[2,3-d]pyrimidine synthesis, over-refluxing led to deamination by-products detectable at m/z [M–NH2_2]+^+ .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets (e.g., JAK2 or BTK). Prioritize docking poses with hydrogen bonds between the piperazine group and conserved residues (e.g., Glu903 in JAK2) .
  • Molecular Dynamics (MD): Simulate hydration effects on the butanedioic acid moiety using GROMACS. Analyze RMSD values to assess conformational stability over 100-ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate
Reactant of Route 2
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate

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